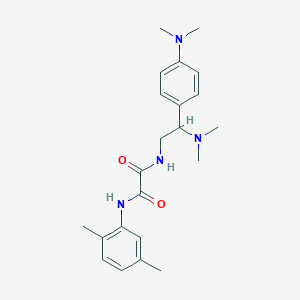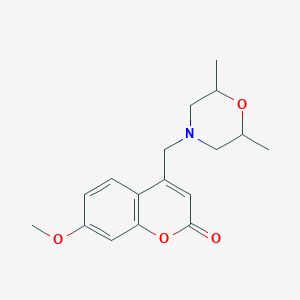
1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazoline. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Applications De Recherche Scientifique
1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Similar compounds such as benzisoxazole derivatives have been found to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that benzisoxazole derivatives have been reported to exhibit promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities .
Biochemical Pathways
Benzisoxazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Similar compounds such as benzisoxazole derivatives have been studied for their pharmacokinetic properties .
Result of Action
Benzisoxazole derivatives have been reported to exhibit a range of effects, including anti-glycation, anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
Similar compounds such as benzisoxazole derivatives have been studied in various environmental conditions .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of benzothiazole derivatives with hydrazine derivatives under specific conditions. For instance, the reaction of 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone with hydrazine hydrate in the presence of ethanol and hydrochloric acid can yield the desired pyrazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance the efficiency and yield of the reaction. Microwave-assisted synthesis has been shown to be effective in producing benzothiazole and pyrazoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Comparaison Avec Des Composés Similaires
- 1-Benzothiazol-2-YL-3-(4-chlorophenyl)-2-pyrazolin-5-one
- 1-Benzothiazol-2-YL-3-(4-methoxyphenyl)-2-pyrazolin-5-one
- 1-Benzothiazol-2-YL-3-(2-hydroxyphenyl)-2-pyrazolin-5-one
Comparison: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one is unique due to its specific isopropyl substitution, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the isopropyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8(2)10-7-12(17)16(15-10)13-14-9-5-3-4-6-11(9)18-13/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTFECFUXOFDTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2417156.png)
![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)
![6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2417158.png)




![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)
![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)
![5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2417168.png)




